Pyrantel pamoate
Overview
Description
Pyrantel pamoate is an anthelmintic or anti-worm medication used to treat infections caused by worms such as pinworm, hookworm, and roundworm . It is an odorless light yellow to tan crystalline powder .
Synthesis Analysis
Pyrantel Pamoate is synthesized as a compound with 4,4 ¢ -methylenebis [3-hydroxy-2-naphthalenecarboxylic acid] (1:1). It contains not less than 97.0 percent and not more than 103.0 percent of C 34 H 30 N 2 O 6 S, calculated on the dried basis .
Molecular Structure Analysis
The molecular formula of Pyrantel Pamoate is C34H30N2O6S . The molecular weight is 594.68 g/mol . The structure of Pyrantel Pamoate is similar to some polyaminopyrimidines and mitochondrial-targeting peptoids .
Chemical Reactions Analysis
Pyrantel Pamoate undergoes various chemical reactions. For instance, it reacts with potassium permanganate in acidic and alkaline conditions . It also undergoes sorption and transformation by birnessite (δ-MnO2) under different conditions .
Physical And Chemical Properties Analysis
Pyrantel pamoate is an odorless light yellow to tan crystalline powder . It is practically insoluble in water . It loses not more than 2.0% of its weight when dried in vacuum at 60 for 3 hours .
Scientific Research Applications
Environmental Interaction and Behavior
Pyrantel pamoate, a combination of pyrantel and pamoate, mainly serves as a deworming agent. Its environmental interactions have been studied, particularly focusing on its transformation and sorption by manganese oxide in soils and sediments. Notably, while pyrantel remains untransformed, pamoate undergoes oxidation into keto naphthalene derivatives, with the degradation rate adhering to the second-order kinetic law. Natural organic matter in the environment inhibits the transformation of pamoate and reduces pyrantel adsorption, which could be due to competitive reactions at the reactive sites or an increase in pyrantel's water solubility (Ha, Hervé, & Jerome, 2018).
Analytical and Measurement Techniques
The adsorptive and electrochemical properties of pyrantel pamoate have been a subject of study. Techniques like Stripping Voltammetry and Adsorptive Stripping Voltammetric technique have been employed to study its behavior in various mediums. These studies are vital for understanding the drug's behavior and for developing methods to assay the drug in different samples, including biological fluids (Gupta, Jain, Jadon, & Radhapyari, 2010).
Biological and Pharmacological Effects
Extensive research has been conducted on the biological and pharmacological effects of pyrantel pamoate. Studies involving electron and video-light microscopy have examined the in vitro effects of the drug on organisms such as Giardia lamblia. Pyrantel pamoate induces morphological changes and decreases the flagella beating frequency in these organisms, suggesting its potential application in treating infections caused by such protozoans (Campanati, Gadelha, & Monteiro-Leal, 2001). Moreover, the pharmacokinetics of pyrantel pamoate have been studied in animals like horses and cats, highlighting its effectiveness against various parasites and its potential resistance issues in certain contexts (Reinemeyer et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C11H14N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-6,9H,3,7-8H2,1H3/b;6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXXZDYPVDOQEE-MXDQRGINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6.C11H14N2S, C34H30N2O6S | |
Record name | PYRANTEL PAMOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20969 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897057 | |
Record name | Pyrantel pamoate | |
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Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrantel pamoate is an odorless light yellow to tan crystalline powder. Tasteless. Used medicinally against nematodes in animals. | |
Record name | PYRANTEL PAMOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20969 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | PYRANTEL PAMOATE | |
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Product Name |
Pyrantel pamoate | |
CAS RN |
22204-24-6 | |
Record name | PYRANTEL PAMOATE | |
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Record name | Pyrantel pamoate | |
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Record name | Pyrantel pamoate [USAN:USP:JAN] | |
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Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine (1:1) | |
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Record name | PYRANTEL PAMOATE | |
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Melting Point |
511 to 513 °F (decomposes) (NTP, 1992) | |
Record name | PYRANTEL PAMOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20969 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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